Cas no 2229079-87-0 (2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride)
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride
- 2229079-87-0
- EN300-1986903
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- Inchi: 1S/C9H17ClO2S/c1-8(2)7(9(8,3)4)5-6-13(10,11)12/h7H,5-6H2,1-4H3
- InChI Key: OWGFPXGWXXYAGC-UHFFFAOYSA-N
- SMILES: ClS(CCC1C(C)(C)C1(C)C)(=O)=O
Computed Properties
- Exact Mass: 224.0637786g/mol
- Monoisotopic Mass: 224.0637786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 42.5Ų
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986903-1g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-5g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 5g |
$3355.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-10g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 10g |
$4974.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-0.05g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-0.1g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-0.25g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-0.5g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-1.0g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 1g |
$1157.0 | 2023-05-26 | ||
| Enamine | EN300-1986903-2.5g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1986903-5.0g |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride |
2229079-87-0 | 5g |
$3355.0 | 2023-05-26 |
2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride
Comprehensive Overview of 2-(2,2,3,3-Tetramethylcyclopropyl)ethane-1-sulfonyl chloride (CAS No. 2229079-87-0)
In the realm of specialty chemicals, 2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride (CAS No. 2229079-87-0) stands out as a versatile intermediate with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique tetramethylcyclopropyl moiety and reactive sulfonyl chloride group, has garnered attention for its role in synthesizing high-value derivatives. Its molecular structure, combining steric hindrance and electrophilic reactivity, makes it a sought-after building block for researchers exploring novel sulfur-containing compounds.
The growing demand for sulfonamide-based drugs and functionalized polymers has propelled interest in this compound. Recent trends in green chemistry and sustainable synthesis have further highlighted its potential, as researchers seek eco-friendly routes to modify its reactive site. Questions like "How to stabilize sulfonyl chloride intermediates?" or "Applications of cyclopropyl groups in drug design" frequently appear in academic searches, reflecting the compound's relevance to cutting-edge research.
From a synthetic perspective, the 2,2,3,3-tetramethylcyclopropyl unit imparts remarkable stability to the molecule while influencing its spatial conformation. This feature is particularly valuable in medicinal chemistry, where such structural motifs are leveraged to enhance metabolic resistance or modulate bioavailability. The sulfonyl chloride functionality, meanwhile, serves as a linchpin for diverse transformations, enabling the creation of sulfonamides, sulfonate esters, and other organosulfur derivatives.
Analytical techniques like NMR spectroscopy and HPLC-MS are routinely employed to characterize this compound, addressing common queries such as "How to confirm sulfonyl chloride purity?" or "Best practices for handling air-sensitive intermediates." Storage recommendations typically emphasize anhydrous conditions at low temperatures to preserve its reactivity, a topic frequently discussed in chemical forums and patent literature.
In material science, the compound's ability to introduce sulfonated groups into polymers has opened avenues for developing ion-exchange membranes and self-assembling materials. These applications align with the global push toward energy storage solutions and advanced filtration technologies, making it a recurring subject in grant proposals and industrial R&D reports.
As regulatory landscapes evolve, documentation surrounding CAS 2229079-87-0 has expanded to include detailed safety data sheets and lifecycle assessments. Researchers often search for "Biodegradability of cyclopropyl-containing compounds" or "Scaling up sulfonyl chloride reactions," underscoring the intersection of academic curiosity and industrial pragmatism. The compound's patent history reveals innovative uses in catalysis and photoresist formulations, further cementing its multidisciplinary importance.
Looking ahead, the integration of machine learning in molecular design may unlock new applications for this scaffold. Computational studies predicting its reactivity parameters or solubility profiles are gaining traction, responding to search trends like "In silico modeling of sulfonyl chlorides." Such developments position 2-(2,2,3,3-tetramethylcyclopropyl)ethane-1-sulfonyl chloride as a dynamic subject at the nexus of chemistry, technology, and sustainability.
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